molecular formula C5H9BrO2 B1266943 2-(Bromomethyl)-2-methyl-1,3-dioxolane CAS No. 33278-96-5

2-(Bromomethyl)-2-methyl-1,3-dioxolane

Cat. No. B1266943
CAS RN: 33278-96-5
M. Wt: 181.03 g/mol
InChI Key: LADSNESNVGBQKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3-dioxolane derivatives typically involves multistep reactions starting from simple precursors. For instance, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is synthesized from benzaldehyde condensation, followed by reduction, sulfonylation, and bromation processes, using tartaric acid as a raw material for the initial steps (Sun Xiao-qiang, 2009). Another approach for synthesizing related compounds involves bromination of 2-ethyl-2-methyl-1,3-dioxolane, followed by dehydrobromination and formolysis steps to yield 1-bromo-3-buten-2-one, showcasing the versatility of dioxolane derivatives in synthesis (R. Carlson et al., 2011).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives, including 2-(bromomethyl)-2-methyl-1,3-dioxolane, often features a 1,3-dioxolane ring, which is crucial for its reactivity and properties. The structure and conformation of these molecules have been studied using NMR spectroscopy and X-ray diffraction, revealing specific conformational behaviors, such as chair conformations and axial orientations of substituent groups, which affect their chemical reactivity and interaction with other molecules (S. Khazhiev et al., 2019).

Scientific Research Applications

Synthesis of Key Compounds

2-(Bromomethyl)-2-methyl-1,3-dioxolane is a versatile intermediate in organic synthesis. It plays a crucial role in the synthesis of various brominated and vinyl compounds. For instance, it is used in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, essential compounds in synthetic chemistry (Mekonnen et al., 2009). Additionally, this compound is used in the preparation of 1-Bromo-3-buten-2-one, a compound with significant synthetic utility (Carlson et al., 2011).

Preparation of Methyl Vinyl Ketone Equivalents

The compound is also integral in preparing 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2- methyl-1,3-dioxolane, which are useful as methyl vinyl ketone equivalents (Petroski, 2002). These equivalents are valuable in various synthetic applications, showcasing the compound's versatility in organic chemistry.

Role in Heterocyclic System Synthesis

Furthermore, 2-(Bromomethyl)-2-methyl-1,3-dioxolane is used in the synthesis of heterocyclic systems. For example, it is involved in the formation of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a precursor for synthesizing various heterocyclic compounds (Bogolyubov et al., 2004). This highlights its importance in the field of heterocyclic chemistry, particularly in developing pharmacologically active compounds.

Production of Fuel Additives and Solvents

Interestingly, 2-(Bromomethyl)-2-methyl-1,3-dioxolane is indirectly relevant in producing sustainable fuel additives and solvents. Its derivatives, such as 2,3-dioxolanes, are used in the production of high-octane gasoline and industrial solvents (Harvey et al., 2016). This application is crucial in the context of renewable energy and sustainable chemical practices.

Intermediate in Fungicide Synthesis

The compound also serves as an important intermediate in synthesizing fungicides, exemplified by its role in preparing 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole (Wei-sheng, 2007). This application underscores its significance in agricultural chemistry.

properties

IUPAC Name

2-(bromomethyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADSNESNVGBQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295120
Record name 2-(Bromomethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-methyl-1,3-dioxolane

CAS RN

33278-96-5
Record name 33278-96-5
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Record name 2-(Bromomethyl)-2-methyl-1,3-dioxolane
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Record name 2-(bromomethyl)-2-methyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RE Flannery, KG Hampton - The Journal of Organic Chemistry, 1972 - ACS Publications
In an effort to extend the versatility and usefulness of alkylations of dicarbanions of/3-diketones, we have observed that 2-(chloromethyl)-2-methyl-l, 3-dioxolane or 2-(bromomethyl)-2-…
Number of citations: 6 pubs.acs.org
R Adams, JS Dix - Journal of the American Chemical Society, 1958 - ACS Publications
2-Aminopyridine is reported to react with an al-kyl halide in two ways dependent upon whether the free base or a metallic salt of the aminopyridine is used. 2-Aminopyridine generally …
Number of citations: 17 pubs.acs.org
P Maier, H Redlich - Synlett, 2000 - thieme-connect.com
Diisobutylaluminium and bromomagnesium-2-vinyloxy-ethoxide add at carbonyl compounds in the manner of (1, 3-dioxolan-2-yl) methyl organometallics, giving the carbon-carbon …
Number of citations: 4 www.thieme-connect.com
JS Dix - 1957 - search.proquest.com
It has long been recognized that both nitrogens of 2-aminopyridine are of similar reactivity and either is capable of reaction under given conditions. Alkyl halides react with the ring …
Number of citations: 0 search.proquest.com
M André, B Letribot, M Bayle, E Mounetou, JM Chezal - Tetrahedron Letters, 2012 - Elsevier
Aliphatic, cyclic, and aromatic benzoate-protected γ-hydroxy enol ethers were prepared from α-brominated dioxolanes by a three-step reaction procedure and a one-pot protocol …
Number of citations: 4 www.sciencedirect.com
RM Sultanova, YG Borisova, NS Khusnutdinova… - Russian Chemical …, 2023 - Springer
The key results of research in the field of development of methods and approaches to the production of cyclic acetals based on petrochemical products are reviewed. The use of 1,3-…
Number of citations: 0 link.springer.com
S SUGAI, Y HASEGAWA, Y KAJIWARA… - Chemical and …, 1984 - jstage.jst.go.jp
Twenty-one derivatives of 4-acyloxy—l-(l, 3-dioxolan—2-ylmethy1) piperidines (2) and their quaternary salts (6) were synthesized and tested for anticholinergic activities. The piperidine …
Number of citations: 5 www.jstage.jst.go.jp
R II - Russian Journal of General Chemistry, 1996 - Plenum Publishing Corporation
Number of citations: 0
ЭР Миндиярова, СС Вершинин… - Башкирский химический …, 2014 - cyberleninka.ru
Исследовано нуклеофильное замещение брома в 2-бромметил-2-метил-1,3-диоксолане на N-индольный и N-морфолиновый остатки. Установлено, что при взаимодействии …
Number of citations: 1 cyberleninka.ru

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